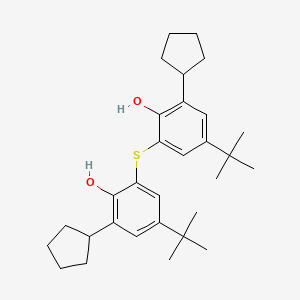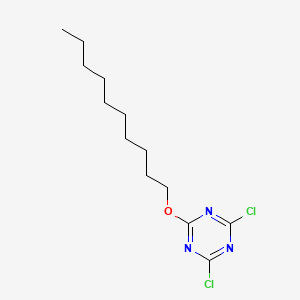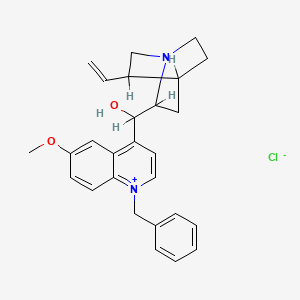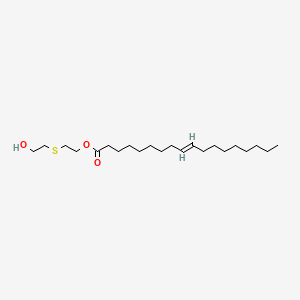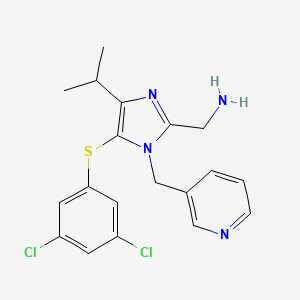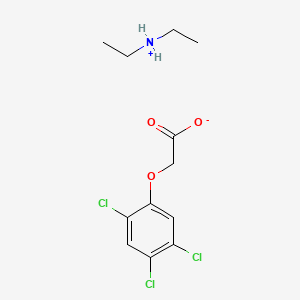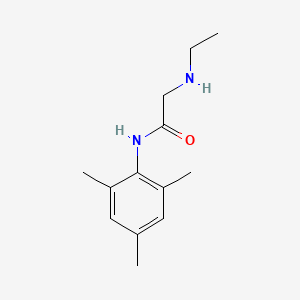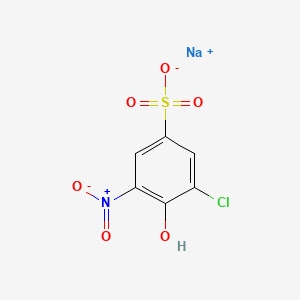
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate is a chemical compound with the molecular formula C6H3ClNNaO6S and a molecular weight of 275.59889 g/mol . This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Métodos De Preparación
The synthesis of Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves several steps. One common method includes the sulfonation of 3-chloro-4-hydroxy-5-nitrobenzene, followed by neutralization with sodium carbonate to form the sodium salt . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparación Con Compuestos Similares
Sodium 3-chloro-4-hydroxy-5-nitrobenzenesulphonate can be compared with similar compounds such as:
Sodium 3-nitrobenzenesulfonate: This compound has a similar structure but lacks the chlorine and hydroxyl groups.
4-chloro-3-nitrobenzenesulfonic acid, sodium salt: This compound is similar but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
93981-28-3 |
|---|---|
Fórmula molecular |
C6H3ClNNaO6S |
Peso molecular |
275.60 g/mol |
Nombre IUPAC |
sodium;3-chloro-4-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H4ClNO6S.Na/c7-4-1-3(15(12,13)14)2-5(6(4)9)8(10)11;/h1-2,9H,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
OEIOYFYIPDKOAV-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


